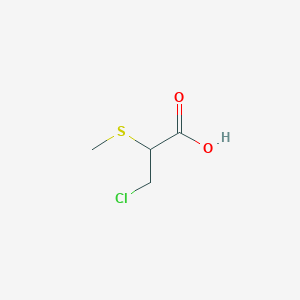

3-Chloro-2-methylsulfanylpropanoic acid

Description

Properties

IUPAC Name |

3-chloro-2-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-8-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFENQFINLUIROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylsulfanylpropanoic acid typically involves the chlorination of 2-methylsulfanylpropanoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-methylsulfanylpropanoic acid may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylsulfanylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H₂O₂, KMnO₄

Reduction: LiAlH₄

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Chemistry: 3-Chloro-2-methylsulfanylpropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology: In biological research, derivatives of 3-Chloro-2-methylsulfanylpropanoic acid are studied for their potential biological activities. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Medicine: The compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various medical conditions.

Industry: In the industrial sector, 3-Chloro-2-methylsulfanylpropanoic acid is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylsulfanylpropanoic acid and its derivatives depends on their specific chemical structure and the target they interact with. Generally, these compounds may exert their effects by:

Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

Interacting with cellular components: Modifying cellular pathways and processes by interacting with proteins, nucleic acids, or membranes.

Comparison with Similar Compounds

Molecular Structures and Substituent Effects

The substituents at the C2 and C3 positions critically influence reactivity and applications. Below is a comparative table:

Key Observations :

- Thioether vs. Thiol : The methylsulfanyl group in the target compound (thioether) is less reactive than the thiol (-SH) group in 3-mercapto-2-methylpropionic acid. Thiols are prone to oxidation, forming disulfides or sulfonic acids, whereas thioethers are more stable .

- Chlorine Substituent: The C3 chlorine in the target compound may enhance electrophilicity, favoring nucleophilic substitution reactions compared to non-halogenated analogs.

Physicochemical and Stability Profiles

Notes:

- The aminoethylsulfanyl analog’s stability is contingent on avoiding incompatible materials (e.g., strong oxidizers), suggesting similar precautions for the target compound .

- The chlorine atom in the target compound may increase its corrosivity compared to non-halogenated analogs.

Hazard Profiles and Toxicity

Key Findings :

- The aminoethylsulfanyl compound is classified as a respiratory tract irritant (H335) and may release toxic gases (e.g., NOx, HBr) during combustion .

- The target compound’s chlorine substituent may elevate its toxicity profile compared to non-halogenated analogs.

Biological Activity

- Chemical Formula : C4H8ClO2S

- Molecular Weight : 155.62 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

3-Chloro-2-methylsulfanylpropanoic acid exhibits biological activity primarily through its interaction with cellular pathways involved in metabolism and cell signaling. Studies indicate that it may influence:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Cellular Proliferation : It may modulate cell growth and proliferation, potentially impacting cancerous cells.

Toxicological Profile

The toxicological evaluations of 3-Chloro-2-methylsulfanylpropanoic acid reveal several important findings:

- Acute Toxicity : In laboratory settings, the compound demonstrated significant acute toxicity in rodent models at high doses.

- Chronic Exposure Effects : Long-term exposure studies indicate potential carcinogenic effects, particularly in the liver and kidneys of test subjects.

Study 1: Rodent Model Evaluation

In a study conducted on Fischer 344/N rats, various doses of 3-Chloro-2-methylsulfanylpropanoic acid were administered to evaluate its carcinogenic potential. The results indicated:

| Dose (mg/kg) | Tumor Incidence (%) | Observations |

|---|---|---|

| 0 | 5 | Control group |

| 100 | 15 | Mild hyperplasia observed |

| 200 | 40 | Significant neoplastic changes |

| 400 | 70 | High incidence of liver tumors |

This study highlights the dose-dependent relationship between exposure and tumor development.

Study 2: Enzymatic Activity Assessment

A separate investigation assessed the impact of the compound on specific enzymatic activities related to metabolic processes. The findings are summarized below:

| Enzyme | Control Activity (U/mL) | Activity with Compound (U/mL) | % Inhibition |

|---|---|---|---|

| Aldose Reductase | 12.5 | 7.8 | 37.6 |

| Glutathione S-transferase | 15.0 | 10.5 | 30.0 |

The data suggest that the compound effectively inhibits key enzymes involved in detoxification and carbohydrate metabolism.

Mutagenicity Studies

Research indicates that 3-Chloro-2-methylsulfanylpropanoic acid may possess mutagenic properties. In vitro tests using bacterial strains (e.g., Salmonella typhimurium) showed positive results for mutagenicity under certain conditions, suggesting potential genetic risks associated with exposure.

Pharmacological Applications

Despite its toxicity, there is ongoing research into the pharmacological applications of this compound, particularly in:

- Antimicrobial agents : Investigations into its efficacy against various bacterial strains.

- Cancer therapeutics : Exploring its role as a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.